(2-Ethylnaphthalen-1-yl)methanol
Description
(2-Ethylnaphthalen-1-yl)methanol is a naphthalene derivative featuring a hydroxymethyl group (-CH₂OH) at the 1-position and an ethyl substituent (-CH₂CH₃) at the 2-position of the naphthalene ring. Its structure combines hydrophobic (ethyl group) and hydrophilic (hydroxymethyl group) moieties, influencing its solubility, reactivity, and interactions in chemical or biological systems.
Properties
CAS No. |
159306-09-9 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(2-ethylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C13H14O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h3-8,14H,2,9H2,1H3 |
InChI Key |
HABUWZRIKXADJF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC=CC=C2C=C1)CO |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1)CO |
Synonyms |
1-Naphthalenemethanol,2-ethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Hydrophobicity: The ethyl group enhances lipophilicity relative to hydroxymethyl or ethanol substituents, which may influence solubility in organic solvents (e.g., toluene, as seen in 2-(naphthalen-1-yl)ethanol ).
Physical Properties
Notes:
- Melting/Boiling Points: The ethyl group likely raises the melting point compared to 2-(naphthalen-1-yl)ethanol due to increased molecular weight and packing efficiency.
- Solubility: Reduced polarity compared to diols (e.g., [2-(Hydroxymethyl)naphthalen-1-yl]methanol) may limit water solubility but enhance compatibility with hydrophobic matrices .
Toxicological Considerations
For example, 1- and 2-methylnaphthalenes exhibit moderate toxicity in animal models, suggesting ethyl derivatives may require similar handling precautions (e.g., avoiding inhalation, skin contact) .
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